N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxybenzyl group, a phenyl-1,2,4-oxadiazolyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a nitrile.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the phenoxyacetamide moiety: This involves the reaction of a phenol derivative with chloroacetic acid, followed by amidation with an amine.
Introduction of the ethoxybenzyl group: This can be done through a nucleophilic substitution reaction where the ethoxybenzyl chloride reacts with the amide nitrogen.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxybenzyl group or the phenyl ring.
Reduction: Reduction reactions could target the oxadiazole ring or the amide group.
Substitution: The phenoxy group could participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Chemical Biology: It might serve as a probe or tool compound in biological studies to elucidate molecular mechanisms or pathways.
Mechanism of Action
The mechanism of action would depend on the specific biological target or application. For instance, if the compound is being studied as a drug, it might interact with a particular enzyme or receptor, modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular assays.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- N-(4-ethoxybenzyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Uniqueness
N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may exhibit unique properties due to the specific combination of functional groups, which could influence its reactivity, biological activity, and physical properties. Comparing its activity and properties with similar compounds can help highlight its potential advantages or limitations.
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H23N3O4/c1-2-30-21-12-8-18(9-13-21)16-26-23(29)17-31-22-14-10-20(11-15-22)25-27-24(28-32-25)19-6-4-3-5-7-19/h3-15H,2,16-17H2,1H3,(H,26,29) |
InChI Key |
VKRZKQNUHFUIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.